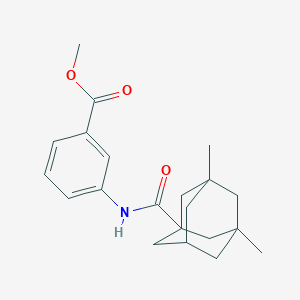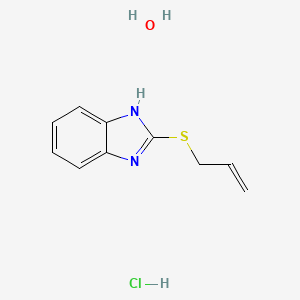
2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a dihydropyridine ring substituted with methyl groups at positions 2 and 6, and a 4-methylphenyl group at position 1.
Mechanism of Action
Target of Action
It’s worth noting that 1,4-dihydropyridines (1,4-dhps), a class of compounds to which this molecule belongs, are well known as ca2+ channel blockers . They have emerged as one of the most important classes of drugs for the treatment of cardiovascular diseases .
Mode of Action
This could involve blocking the influx of calcium ions, thereby affecting muscle contraction and neurotransmitter release .
Biochemical Pathways
Given the potential role of 1,4-dhps as ca2+ channel blockers, this compound could impact pathways involving calcium signaling, muscle contraction, and neurotransmission .
Result of Action
As a potential Ca2+ channel blocker, it could potentially lead to reduced muscle contraction and neurotransmitter release .
Preparation Methods
The synthesis of 2,6-dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one can be achieved through the Hantzsch condensation reaction. This classical method involves the three-component condensation of an aryl aldehyde, ammonia or an amine, and a β-ketoester. For instance, the reaction of p-methoxybenzaldehyde, methyl acetoacetate, and p-toluidine under microwave irradiation in the presence of iodine can yield the desired compound . This method is advantageous due to its simplicity and the use of solvent-free conditions, which align with green chemistry principles .
Chemical Reactions Analysis
2,6-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring can lead to the formation of pyridine derivatives .
Scientific Research Applications
2,6-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one has several scientific research applications. In medicinal chemistry, it is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases such as hypertension . Additionally, it has been investigated for its role in reversing multi-drug resistance in tumor cells, making it a candidate for cancer therapy . The compound also shows potential as an immunomodulating and antitubercular agent .
Comparison with Similar Compounds
2,6-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyridin-4-one can be compared with other 1,4-dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which can influence their pharmacological properties . For instance, nifedipine is a well-known calcium channel blocker used in the treatment of hypertension, while amlodipine has a longer duration of action . The unique substitution pattern of this compound may confer distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
2,6-dimethyl-1-(4-methylphenyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-4-6-13(7-5-10)15-11(2)8-14(16)9-12(15)3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLWEWFKPMCRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=O)C=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(3,4-dimethylphenoxy)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B6481874.png)
![10-(4-chlorobenzenesulfonyl)-N-(3-fluorophenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B6481881.png)

![N-[2-(adamantan-1-yl)ethyl]-2-(piperidin-1-yl)acetamide hydrochloride](/img/structure/B6481887.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B6481907.png)
![4,5-diethyl 1-{[(3-bromophenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6481916.png)
![methyl 6-[(4-chlorobenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481935.png)
![methyl 6-[(3,4-dimethoxybenzenesulfonyl)methyl]-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481939.png)
![methyl 6-[(2,5-dimethoxybenzenesulfonyl)methyl]-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6481949.png)



![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B6481968.png)

